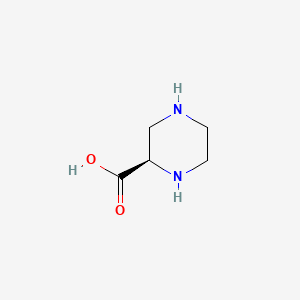

(R)-Piperazine-2-carboxylic acid

Description

Significance of Chiral Piperazine (B1678402) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Chiral piperazine scaffolds are crucial components in the design and synthesis of new chemical entities with specific biological activities. thieme-connect.comresearchgate.net Their prevalence in a wide array of pharmaceuticals underscores their importance in medicinal chemistry. thieme-connect.comresearchgate.net

The piperazine scaffold is widely recognized as a "privileged structure" in drug discovery. tandfonline.comnih.govresearchgate.netresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The presence of two nitrogen atoms in the piperazine ring allows for a variety of interactions, including hydrogen bonding, and provides sites for chemical modification to fine-tune the molecule's properties. tandfonline.comresearchgate.net The introduction of a chiral center, as seen in (R)-piperazine-2-carboxylic acid, further enhances its utility by allowing for stereospecific interactions with biological macromolecules. researchgate.net

The piperazine moiety is a common feature in numerous approved drugs across various therapeutic areas, including anticancer agents like imatinib (B729) and olaparib. researchgate.net Its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability, contributes to its widespread use. tandfonline.comresearchgate.net

The conformational flexibility of the piperazine ring is a key aspect of its chemical and biological behavior. nih.govnih.gov Like cyclohexane, the piperazine ring typically adopts a chair conformation to minimize steric strain. rsc.org However, the presence of substituents and the nature of the nitrogen atoms' substitution can influence the ring's conformation and the equilibrium between different chair and boat forms. rsc.org

Studies have shown that the interconversion between these conformations can be influenced by factors such as temperature and the presence of acyl groups on the nitrogen atoms. rsc.org This conformational behavior has significant implications for how piperazine-containing molecules interact with their biological targets. For instance, the flexibility of piperazine derivatives has been shown to be important for their ability to inhibit HIV-1 replication by allowing them to adapt to the binding site of the gp120 envelope protein. nih.gov The specific conformation adopted by the piperazine ring can dictate the spatial orientation of its substituents, which is critical for achieving optimal binding and biological activity. nih.gov

Stereochemical Importance of the (R)-Configuration

The stereochemistry of a molecule is crucial in determining its biological activity. The (R)-configuration of piperazine-2-carboxylic acid dictates a specific three-dimensional arrangement of its atoms. nih.gov This is particularly important in medicinal chemistry, where biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific recognition of drug molecules. researchgate.net

The introduction of a defined stereocenter into a molecule can lead to significant differences in potency, selectivity, and pharmacokinetic profiles between enantiomers. thieme-connect.comresearchgate.net For example, research on peptidomimetics incorporating (R)- and (S)-5-oxo-piperazine-2-carboxylic acid revealed that the different stereoconfigurations led to distinct secondary structures. The (R)-isomer induced an equilibrium between a γ-turn and a type II β-turn conformation in a tetrapeptide. acs.org This highlights the profound impact of stereochemistry on the conformational preferences of molecules, which in turn governs their biological function.

The synthesis of enantiomerically pure this compound and its derivatives is therefore a critical area of research, with various methods being developed to achieve high optical purity. rsc.orggoogle.com

Overview of Research Trajectories for this compound

Current research involving this compound is diverse and expanding. A significant focus lies in its application as a chiral building block for the synthesis of complex, biologically active molecules. For instance, it serves as a valuable intermediate in the preparation of pharmaceutical agents, including HIV protease inhibitors. google.com

Furthermore, derivatives of piperazine-2-carboxylic acid are being explored for their potential as multi-target-directed ligands in the treatment of complex diseases like Alzheimer's disease. nih.gov Studies have investigated the anticholinesterase activity of various piperazine-2-carboxylic acid derivatives, demonstrating their potential to interact with key enzymes involved in the disease's pathology. nih.gov

The development of practical and scalable synthetic routes to this compound and its protected forms remains an active area of investigation. rsc.orgacs.org Efficient syntheses are crucial for making this important chiral scaffold readily available for further research and development in medicinal chemistry and other areas of chemical science.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| CAS Number | 31321-68-3 |

| Appearance | Inquire |

| Melting Point | 290 °C (decomposes) |

| Synonyms | (2R)-piperazine-2-carboxylic acid |

Data sourced from PubChem and commercial suppliers. nih.govoakwoodchemical.commatrixscientific.com

Table 2: Selected Research Applications of Piperazine-2-carboxylic Acid Derivatives

| Derivative Class | Research Area | Key Findings | Reference |

|---|---|---|---|

| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | Alzheimer's Disease | Showed inhibitory activity against acetylcholinesterase and butyrylcholinesterase. | nih.gov |

| 5-Oxo-piperazine-2-carboxylic acid | Peptidomimetics | The (R)-isomer induced specific secondary structures (γ-turn and type II β-turn). | acs.org |

| Piperazine-2-carboxylic acid tert-butylamide | HIV Protease Inhibitors | Serves as a structural unit for these inhibitors. | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31321-68-3 | |

| Record name | (R)-2-Piperazinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Approaches to R Piperazine 2 Carboxylic Acid

Chemical Synthesis Routes

Hydrogenation of Piperazine (B1678402) Derivatives

Hydrogenation of unsaturated pyrazine (B50134) precursors represents a direct and efficient method for accessing the piperazine core. Both diastereoselective and asymmetric catalytic approaches have been successfully employed.

The diastereoselective hydrogenation of chiral pyrazine derivatives serves as a viable route to piperazine-2-carboxylic acid. documentsdelivered.com This strategy involves creating a chiral substrate which then directs the stereochemical outcome of the hydrogenation reaction. For instance, a method for preparing (S)-piperazine-2-carboxylic acid has been established through the diastereoselective hydrogenation of specific pyrazine derivatives, highlighting the potential of this approach for accessing enantiomerically enriched piperazine-based acids. documentsdelivered.com

A key strategy for producing optically active piperazine-2-carboxylic acid derivatives is the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives, catalyzed by chiral rhodium complexes. google.com This method avoids the need for racemic resolution and can be performed on an industrial scale. google.com

Research has demonstrated that rhodium complexes coordinated with chiral diphosphine ligands, such as TRAP, can achieve high enantioselectivity in the hydrogenation of tetrahydropyrazine-2-carboxamide derivatives. acs.org Interestingly, the choice of the TRAP ligand variant can invert the stereochemical outcome; the (R,R)-(S,S)-i-BuTRAP rhodium catalyst yields the (S)-enantiomer with 97% enantiomeric excess (ee), whereas the (R,R)-(S,S)-MeTRAP rhodium catalyst produces (R)-piperazine-2-carboxylic acid derivative with up to 85% ee. acs.org This suggests that the reaction may proceed through two competing pathways, each favoring a different enantiomer. acs.org

In a specific example, the asymmetric hydrogenation of tert-butyl pyrazinecarboxylate was carried out using a rhodium catalyst at 70°C under a hydrogen pressure of 50 bar for 20 hours. google.com This process resulted in an 80% conversion to the desired product with an enantiomeric excess of 77.6%. google.com Rhodium-catalyzed asymmetric hydrogenation has become a powerful tool in the pharmaceutical industry for manufacturing chiral drugs and their precursors. rsc.org

Table 1: Asymmetric Hydrogenation of Pyrazine Derivatives with Rhodium Catalysts

| Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Product Configuration | Reference |

|---|---|---|---|---|

| 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide | [Rh]- (R,R)-(S,S)-MeTRAP | up to 85% | (R) | acs.org |

| tert-Butyl pyrazinecarboxylate | Optically Active Rhodium Complex | 77.6% | (S) | google.com |

| 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide | [Rh]- (R,R)-(S,S)-i-BuTRAP | 97% | (S) | acs.org |

Carboxylation Reactions

Carboxylation reactions provide a fundamental method for synthesizing carboxylic acids. rsc.org A novel approach utilizes potassium salts of carboxylic acids as dual-function reagents that act as both a source of carbon dioxide and a base. soton.ac.uk This method avoids the handling of CO2 gas and proceeds under mild conditions without the need for transition metals. soton.ac.uk The process involves the decarboxylation of a reagent like the potassium salt of triphenylacetic acid to generate CO2 and a strong base (trityl anion) in situ. soton.ac.uk This generated base can then deprotonate a substrate, which is subsequently carboxylated by the released CO2. soton.ac.uk While not specifically detailed for this compound, this strategy presents a potential pathway for the synthesis of carboxylic acids from C-H bonds. soton.ac.uk

Synthesis from Chiral Pool Precursors

The "chiral pool" approach, which utilizes readily available enantiopure natural products like amino acids, is a common strategy in the synthesis of chiral molecules. dicp.ac.cn The synthesis of C2-substituted piperazines can be achieved through the decarboxylative cyclization of amino-acid-derived diamines with various aldehydes. mdpi.comorganic-chemistry.org This photoredox-catalyzed method generates an α-aminyl radical which then cyclizes with an intermediate imine to form the piperazine ring. mdpi.com The use of amino acid derivatives as starting materials is a well-established technique for obtaining chiral piperazin-2-ones, which are closely related structures. dicp.ac.cn Similarly, highly diastereoselective methods for synthesizing 2,6-disubstituted piperazines have been developed from amino acid-derived cyclic sulfamidates. organic-chemistry.org These strategies underscore the utility of the chiral pool for accessing complex chiral heterocycles like this compound.

Multi-step Synthetic Sequences

Complex, multi-step synthetic sequences are often required to produce enantiomerically pure piperazine derivatives. One patented process describes the preparation of 2-piperazine carboxylic acid amides by first N-acylating piperazine carboxylic acid with a halogenating agent to form a cyclic anhydride (B1165640) intermediate. google.com This intermediate is then reacted with an amino component to yield the final amide product. google.com Another sequence involves preparing the 1,4-di(t-butyl) ester of (R)-piperazine-1,2,4-tricarboxylic acid starting from this compound dihydrochloride (B599025) in a 92% yield. google.com The synthesis of chiral piperazines can also be achieved via the hydrogenation of pyrazines that have been activated by alkyl halides, a method that has proven to be scalable and practical for drug synthesis. nih.govresearchgate.net

Biocatalytic Synthesis and Resolution Strategies

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure compounds. For this compound, enzymatic hydrolysis and resolution techniques are particularly prominent, leveraging the high stereoselectivity of enzymes to isolate the desired enantiomer from a racemic mixture.

Enzymatic Hydrolysis of Racemic Piperazine-2-carboxamides

The enzymatic hydrolysis of racemic piperazine-2-carboxamides is a highly effective kinetic resolution strategy. In this approach, an enzyme selectively hydrolyzes one enantiomer of the amide substrate into the corresponding carboxylic acid, leaving the unreacted amide enantiomer behind. This process allows for the separation of the two enantiomers based on their different chemical properties. The use of stereoselective amidases in whole bacterial cells has been demonstrated as a viable method for preparing this compound. researchgate.net

A notable example of this strategy is the use of a novel R-stereoselective amidase discovered in Pseudomonas sp. MCI3434. nih.gov This enzyme demonstrates a remarkable ability to act specifically on the (R)-enantiomer of piperazine-2-carboxamide (B1304950) derivatives.

The enzyme, officially classified as (R)-amidase (EC 3.5.1.100), catalyzes the hydrolysis of (R)-piperazine-2-carboxamide to (R)-piperazine-2-carboxylate and ammonia. wpmucdn.com Research has shown that it acts R-stereoselectively on (R,S)-piperazine-2-tert-butylcarboxamide to yield this compound. nih.gov The gene encoding this R-amidase (ramA) was successfully cloned from Pseudomonas sp. MCI3434 and overexpressed in Escherichia coli. This advancement allows for a significantly higher production of the enzyme, making the biocatalytic process more efficient. nih.gov Intact E. coli cells containing the overexpressed enzyme can be used directly for the R-stereoselective hydrolysis, simplifying the process by avoiding complex enzyme purification steps. nih.gov

Table 1: Properties of R-amidase from Pseudomonas sp. MCI3434

| Property | Value | Reference |

| Enzyme Name | R-amidase | nih.gov |

| EC Number | 3.5.1.100 | wpmucdn.com |

| Source Organism | Pseudomonas sp. MCI3434 | nih.gov |

| Reaction | (R)-piperazine-2-carboxamide + H₂O → (R)-piperazine-2-carboxylate + NH₃ | wpmucdn.com |

| Optimal pH | 8.0 | nih.gov |

| Optimal Temperature | 45°C | nih.gov |

| Substrate Example | (R,S)-piperazine-2-tert-butylcarboxamide | nih.gov |

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. Beyond the amidase-catalyzed hydrolysis of amides, lipase-catalyzed reactions represent another key kinetic resolution strategy for derivatives of piperazine-2-carboxylic acid.

Lipase A from Candida antarctica (CAL-A) has been shown to be highly effective in the kinetic resolution of N-protected piperazine-2-carboxylic acid methyl esters. wuxiapptec.com In one study, the N-acylation of racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester with 2,2,2-trifluoroethyl butanoate in the presence of CAL-A proceeded with outstanding enantioselectivity (E > 200). wuxiapptec.com This S-enantioselective acylation yields the (S)-N-acylated product and leaves the unreacted (R)-N-Boc-piperazine-2-carboxylic acid methyl ester, both with very high enantiomeric excess (>99% ee). wuxiapptec.com

A similar resolution was performed on the N-1-Boc protected isomer, which also proceeded with high enantioselectivity (E=200), although it displayed an opposite enantiopreference. wuxiapptec.com These lipase-based methods provide an efficient route to access both enantiomers of piperazine-2-carboxylic acid derivatives in high purity.

Dynamic Kinetic Resolution Methods

A limitation of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.

An aldehyde-based dynamic kinetic resolution has been applied to N-4-Boc-piperazine-2-carboxylic acid methyl ester. wuxiapptec.com In this process, a racemization catalyst is used alongside the resolving enzyme. The DKR of the racemic piperazine derivative with vinyl butanoate, catalyzed by CAL-A, resulted in product yields of up to 75% for the S-configured product, significantly surpassing the 50% limit of conventional kinetic resolution. wuxiapptec.com This demonstrates the potential of DKR to greatly improve the efficiency of producing enantiopure piperazine derivatives.

Solid-Phase Synthesis Techniques

This compound is a valuable building block for creating peptidomimetics and other complex molecules, often through solid-phase synthesis. This technique involves building a molecule step-by-step on a solid polymer support, or resin. wpmucdn.com The key to incorporating a molecule like piperazine-2-carboxylic acid is the use of protecting groups.

For use in standard solid-phase peptide synthesis (SPPS), the compound is typically derivatized with an N-Fmoc (9-fluorenylmethoxycarbonyl) group. The commercially available building block, 4-Fmoc-Piperazine-2-(R)-carboxylic acid, is designed specifically for this purpose. wuxiapptec.com

The general process for incorporating this building block into a peptide chain on a solid support is as follows:

Attachment: The first amino acid of the desired sequence is anchored to a solid resin. uci.edu

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF), to expose a free amine. wpmucdn.com

Coupling: The 4-Fmoc-Piperazine-2-(R)-carboxylic acid is "activated" using coupling reagents and then added to the resin. Its free carboxylic acid group reacts with the exposed amine on the growing chain, forming a new peptide bond. wpmucdn.com

Iteration: The deprotection and coupling steps are repeated with subsequent amino acids until the desired sequence is complete. wpmucdn.com

The Fmoc group on the piperazine nitrogen protects it from reacting during the coupling step. nih.gov Once the entire molecule is assembled, it is cleaved from the resin support and all remaining protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). wpmucdn.com This methodology allows for the precise insertion of the constrained this compound structure into a specific position within a larger molecule.

Chemical Reactivity and Derivatization of R Piperazine 2 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization in (R)-Piperazine-2-carboxylic acid. Standard transformations of carboxylic acids can be readily applied to this moiety to create esters, amides, and other related functional groups. thermofisher.com These reactions typically involve the activation of the carboxylic acid, often by conversion to a more reactive species like an acid chloride or an active ester, followed by reaction with a suitable nucleophile. mnstate.eduyoutube.com

For instance, the carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst. mnstate.edu Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to facilitate the formation of amide bonds with amines in aqueous solutions. thermofisher.com The efficiency of EDAC-mediated coupling can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed for amide bond formation. thermofisher.com

These transformations are fundamental in peptide synthesis and in the construction of various biologically active molecules where the carboxylic acid functionality needs to be modified to modulate properties such as solubility, bioavailability, and target binding. nih.govresearchgate.net

N-Substitution Reactions on the Piperazine (B1678402) Ring

The piperazine ring of this compound contains two secondary amine nitrogens, which are nucleophilic and can readily undergo substitution reactions. This allows for the introduction of a wide variety of substituents at the N1 and N4 positions, significantly expanding the chemical space accessible from this starting material. organic-chemistry.orgambeed.com

N-Acylation Processes

N-acylation is a common strategy to introduce acyl groups onto the piperazine nitrogen atoms. google.comnih.gov This can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, under standard conditions. organic-chemistry.org The reaction typically proceeds smoothly to yield N-acylated piperazine derivatives. In cases where both nitrogen atoms are acylated, symmetrical N,N'-diacylated products can be obtained. nih.gov The presence of the acyl group can influence the conformational behavior of the piperazine ring due to the partial double bond character of the amide bond, leading to the existence of rotamers. nih.govrsc.org

The choice of acylating agent and reaction conditions can allow for selective acylation of one or both nitrogen atoms. For example, the use of a protecting group strategy can enable the sequential introduction of different acyl groups at the N1 and N4 positions.

Amidation Reactions

Amidation reactions involving the piperazine nitrogens are crucial for building larger molecular frameworks. These reactions involve the formation of an amide bond between the piperazine nitrogen and a carboxylic acid. Similar to the derivatization of the carboxylic acid moiety, these reactions are often facilitated by coupling agents like DCC or EDAC to activate the carboxylic acid partner. thermofisher.comorganic-chemistry.org

The direct reaction of a carboxylic acid with the piperazine amine can also be achieved, though it may require heat. mnstate.edu The resulting amide products are valuable intermediates in medicinal chemistry. libretexts.org

Formation of Complex Derivatives

The strategic combination of reactions at both the carboxylic acid and the piperazine nitrogen atoms allows for the synthesis of complex and highly functionalized derivatives.

Construction of 1,4-Bisbenzylpiperazine-2-carboxylic acid derivatives

A notable class of derivatives is the 1,4-bisbenzylpiperazine-2-carboxylic acids. The synthesis of these compounds involves the N-alkylation of the piperazine ring with benzyl (B1604629) halides. This reaction introduces benzyl groups at both the N1 and N4 positions. Subsequent modifications of the carboxylic acid group can then be performed to generate a library of compounds. For example, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activity. nih.gov

Synthesis of Piperazine-2-yl-1,3,4-oxadiazole Analogs

Further elaboration of the carboxylic acid moiety can lead to the formation of heterocyclic systems. For instance, this compound can be used as a precursor for the synthesis of piperazine-2-yl-1,3,4-oxadiazole analogs. This typically involves the conversion of the carboxylic acid to a hydrazide, which is then cyclized with a suitable one-carbon synthon to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov These complex derivatives, which combine the piperazine and oxadiazole scaffolds, have been investigated for their potential as multi-target-directed ligands in drug discovery. nih.gov

Preparation of 5-oxo-piperazine-2-carboxylic acid Derivatives

The synthesis of 5-oxo-piperazine-2-carboxylic acid derivatives represents an important transformation of this compound, creating a constrained dipeptide mimic. While direct synthesis from this compound via N-acylation and subsequent intramolecular cyclization is a plausible and synthetically useful strategy, detailed research findings have more extensively documented the preparation of the enantiomeric (S)- and racemic forms from alternative starting materials. A well-established method involves the synthesis of N-Boc-5-oxo-piperazine-2-carboxylic acid from serine and ethyl glyoxylate. nih.govexlibrisgroup.comacs.org

A common strategy to form the 5-oxopiperazine core involves the intramolecular cyclization of an N-acylated precursor. For instance, the reaction of a primary amine with methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation with an α-bromo acid chloride, and subsequent ring-closing nucleophilic substitution can yield 5-oxopiperazine-2-carboxylates in good yields. nih.gov This general approach highlights the feasibility of forming the desired lactam structure through intramolecular amidation.

A plausible route starting from this compound would first involve protection of one of the amine nitrogens, for example, with a Boc group, and esterification of the carboxylic acid. The remaining secondary amine could then be acylated with a reagent such as chloroacetyl chloride. Subsequent treatment with a base would induce intramolecular cyclization to form the 5-oxo-piperazine ring system.

Detailed research has been conducted on the synthesis of the closely related N-Boc-5-oxo-piperazine-2-carboxylic acid, providing valuable data on the properties of this class of compounds.

Table 1: Key Intermediates in the Synthesis of N-Boc-5-oxo-piperazine-2-carboxylic acid

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role | Reference |

| This compound | C₅H₁₀N₂O₂ | 130.14 | Starting Material | |

| (R)-4-N-Boc-piperazine-2-carboxylic acid | C₁₀H₁₈N₂O₄ | 230.26 | N-protected intermediate | |

| N-Chloroacetyl-(R)-piperazine-2-carboxylic acid ester | Varies | Varies | Precursor for cyclization |

Table 2: Characterization Data for 1-Boc-5-oxo-piperazine-2-carboxylic acid

| Property | Value | Reference |

| CAS Number | 1246553-28-5 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₆N₂O₅ | sigmaaldrich.com |

| Molecular Weight | 244.24 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 165-175 °C | sigmaaldrich.com |

The synthesis of these derivatives is significant for their application as constrained scaffolds in peptidomimetics, influencing the secondary structure of peptides into which they are incorporated. exlibrisgroup.com For instance, the incorporation of (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid into a tetrapeptide has been shown to result in an equilibrium between a γ-turn and a type II β-turn conformation. exlibrisgroup.com

Role As a Chiral Scaffold in Advanced Chemical Research

Application in the Synthesis of Chiral Molecules

(R)-Piperazine-2-carboxylic acid serves as a fundamental chiral starting material for the enantioselective synthesis of a variety of complex molecules. nih.govtoray.jp Its inherent chirality provides a strategic advantage in asymmetric synthesis, allowing for the construction of stereochemically defined products. A notable application is in the synthesis of other chiral piperazine (B1678402) derivatives, which are often sought after for their pharmacological properties. For instance, practical and scalable synthetic routes have been developed to produce orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids, where the piperazine ring is constructed in a key transformation. rsc.org

The versatility of this compound as a chiral scaffold is further demonstrated in its use to create more complex molecular architectures. Researchers have successfully employed it in the synthesis of various chiral amides and other derivatives that are intermediates in the preparation of biologically active compounds. researchgate.net The ability to selectively modify the functional groups of this compound allows for the introduction of diverse substituents, leading to a wide range of chiral molecules with tailored properties.

Utility in Combinatorial Chemistry and Library Design

The structural features of this compound make it an excellent scaffold for combinatorial chemistry and the design of molecular libraries. nih.gov Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, which can then be screened for biological activity. The piperazine ring of this compound provides a rigid core structure that can be systematically functionalized at its nitrogen and carboxylic acid positions.

This allows for the generation of diverse libraries of compounds with varying substituents, which is a key strategy in drug discovery for identifying new lead compounds. The "libraries from libraries" concept, where existing peptide or peptidomimetic libraries are chemically transformed, can be effectively applied using piperazine-based scaffolds to create a wide array of acyclic and heterocyclic compounds. nih.gov The ability to generate large and diverse chemical libraries based on the this compound framework significantly accelerates the process of discovering new molecules with desired biological activities. rsc.org

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. This compound is a valuable building block in the design and synthesis of peptidomimetics due to its ability to introduce conformational constraints and mimic peptide secondary structures. acs.orgnih.gov

Induction of Secondary Structural Motifs (e.g., β-turns, β-hairpins)

The incorporation of this compound into a peptide sequence can induce the formation of specific secondary structural motifs, such as β-turns and β-hairpins. acs.org These motifs are often crucial for the biological activity of peptides, as they are involved in molecular recognition and binding events. For example, studies have shown that incorporating a derivative of this compound into a tetrapeptide can lead to an equilibrium between a γ-turn and a type II β-turn conformation. acs.org This ability to control the secondary structure of a peptide chain is a powerful tool in the design of peptidomimetics with specific biological functions.

Conformationally Constrained Peptidomimetics

The rigid ring structure of this compound provides a means to create conformationally constrained peptidomimetics. mdpi.com By restricting the conformational flexibility of a peptide, it is possible to lock it into a bioactive conformation, thereby increasing its potency and selectivity. This strategy is particularly useful in targeting protein-protein interactions, which are often mediated by large and flexible protein surfaces. The design of such constrained peptidomimetics can lead to the development of potent inhibitors of these interactions, which are valuable as therapeutic agents. nih.gov

Scaffold for Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands. The porous nature of MOFs makes them promising materials for applications such as gas storage and catalysis. While the direct use of this compound in MOF synthesis is not extensively documented in the provided search results, the functionalization of MOFs with piperazine derivatives has been shown to enhance their properties. rsc.org For example, a MOF functionalized with piperazine exhibited a significantly high methane (B114726) storage capacity. rsc.org The carboxylic acid group of this compound could potentially serve as a coordination site for metal ions, making it a candidate ligand for the synthesis of chiral MOFs. MOFs decorated with free carboxylic acid groups have been designed and have shown potential for metal capture and dye adsorption. rsc.org

Precursor for Bioactive Compound Intermediates

This compound is a valuable precursor for the synthesis of intermediates of various bioactive compounds. nih.govtoray.jpgoogle.com Its chiral nature and functional group versatility make it a key starting material in the multi-step synthesis of complex pharmaceutical agents.

| Bioactive Compound Class | Role of this compound |

| HIV Protease Inhibitors | The (S)-enantiomer is a structural unit for certain HIV protease inhibitors. google.com |

| Antidepressants | Piperazine derivatives have shown antidepressant properties. mdpi.comnih.gov |

| Antiviral Agents | Amino acid and peptide-based compounds, including those derived from piperazine scaffolds, are used as antiviral agents. researchgate.net |

| Anticancer Agents | The piperazine ring is a key component of blockbuster drugs like Imatinib (B729). mdpi.com |

| 5-HT3 Receptor Antagonists | Novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids have been evaluated as 5-HT3 receptor antagonists. nih.gov |

The synthesis of these bioactive compounds often involves the modification of the piperazine ring and the carboxylic acid moiety of this compound to introduce the desired pharmacophoric features. The availability of enantiomerically pure this compound is therefore crucial for the efficient and stereoselective synthesis of these important therapeutic agents. documentsdelivered.com

Research in HIV Protease Inhibitor Analogues

The piperazine scaffold is a critical component in the development of Human Immunodeficiency Virus (HIV) protease inhibitors. nih.gov HIV protease is an enzyme essential for the lifecycle of the virus, and its inhibition prevents the maturation of new, infectious viral particles. osti.govosti.gov The chiral nature of this compound and its derivatives allows for specific interactions within the enzyme's active site.

One of the most prominent examples is its role as a key fragment in the synthesis of Indinavir, an FDA-approved HIV protease inhibitor. nih.govarkat-usa.org The synthesis of Indinavir often utilizes the enantiomer, (S)-piperazine-2-carboxylic acid, but research has also focused on asymmetric synthesis routes to produce these crucial intermediates. For instance, asymmetric hydrogenation of a pyrazine-2-tert-butylamide using a rhodium catalyst like [(R)-BINAP(COD)Rh]TfO has been shown to produce the desired piperazine intermediate with high enantiomeric purity (99% ee). nih.govarkat-usa.org

Modern research continues to build upon this foundation, designing novel inhibitors with improved potency and resistance profiles. Scientists have developed bicyclic piperazine sulfonamide cores inspired by the binding modes of other inhibitors. osti.govosti.gov By incorporating the piperazine moiety, researchers have created compounds with significantly enhanced enzyme binding affinity and antiviral activity. For example, the development of a novel bicyclic piperazine sulfonamide core led to an inhibitor with a 60-fold increase in enzyme binding affinity and a 10-fold improvement in antiviral activity compared to the parent compound, MK-8718. osti.govosti.gov These advancements highlight the enduring importance of the piperazine scaffold in the ongoing search for more effective HIV therapies. nih.gov

| Compound/Core Structure | Key Research Finding | Reference |

|---|---|---|

| Indinavir Piperazine Fragment | Synthesized via asymmetric hydrogenation of pyrazine-2-tert-butylamine, achieving 99% enantiomeric excess (ee). | nih.govarkat-usa.org |

| Bicyclic Piperazine Sulfonamide Core | Resulted in a 60-fold increase in enzyme binding affinity (IC50 = 12 pM) and a 10-fold increase in antiviral activity (EC50 = 2.8 nM) compared to its predecessor. | osti.gov |

| 2-piperazineone-bearing peptidomimetics | A series of compounds designed as HIV capsid modulators, with one derivative (Id-3o) showing potent anti-HIV-2 activity (EC50 = 2.5 µM). | nih.gov |

Research in Neurotransmitter Receptor Modulators

Piperazine derivatives are a significant class of compounds in neuroscience research due to their ability to interact with a wide range of neurotransmitter receptors. ijrrjournal.com The rigid structure of the piperazine ring serves as a versatile scaffold for developing ligands that can modulate the activity of receptors for key neurotransmitters like serotonin (B10506), dopamine (B1211576), glutamate (B1630785), and GABA. ijrrjournal.comacs.org

In the field of glutamate receptor modulation, derivatives of piperazine-2,3-dicarboxylic acid have been investigated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov These compounds show selectivity for different GluN2 subunits of the NMDA receptor, which could lead to more targeted therapies for neurological disorders. Certain N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid also exhibit antagonist activity at kainate receptors, particularly those containing the GluK1 subunit. nih.gov

Furthermore, the long-chain arylpiperazine scaffold is a well-established template for designing ligands targeting serotonin (5-HT) and dopamine (D2) receptors. nih.gov Research has focused on synthesizing new arylpiperazine derivatives with specific affinity profiles for receptors such as 5-HT1A, 5-HT2A, and 5-HT7, which are implicated in conditions like psychosis and autism spectrum disorder. nih.govnih.gov For example, compound 9b, a fluoro-methoxy-biphenyl-piperazine derivative, showed a promising affinity profile for potential use in ASD research (5-HT1A Ki = 23.9 nM, 5-HT2A Ki = 39.4 nM, 5-HT7 Ki = 45.0 nM). nih.gov Other studies have explored piperazine-2-carboxylic acid derivatives as multi-target-directed ligands for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

| Derivative Class | Target Receptor(s) | Key Research Finding | Reference |

|---|---|---|---|

| N1-substituted cis-piperazine-2,3-dicarboxylic acids | NMDA and Kainate Receptors | Act as dual antagonists, with selectivity for GluN2C/D subunits of the NMDA receptor and GluK1-containing kainate receptors. | nih.gov |

| Long-chain Arylpiperazines (e.g., Compound 9b) | Serotonin (5-HT1A, 5-HT2A, 5-HT7) and Dopamine (D2) Receptors | Compound 9b displayed high affinity for multiple serotonin receptors, suggesting potential for ASD-related research. | nih.gov |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (Compound 7b) | Butyrylcholinesterase (BChE) | Showed exceptionally potent and selective inhibition of BChE (Ki = 1.6 ± 0.08 nM), a target in Alzheimer's disease research. | nih.gov |

Research in Agrochemical Intermediates

The utility of the piperazine scaffold extends beyond pharmaceuticals into the field of agrochemicals. The structural features that make it valuable in drug design are also applicable to the creation of new fungicides and other crop protection agents.

Research has demonstrated the potential of incorporating the piperazine moiety into known agrochemical structures to enhance their biological activity. In one study, a series of phenazine-1-carboxylic piperazine derivatives were designed and synthesized. nih.gov Phenazine-1-carboxylic acid (PCA) is a natural product known for its fungicidal properties against soil-borne plant pathogens. nih.gov By combining PCA with various substituted piperazines, researchers aimed to discover new compounds with improved or broader fungicidal activity.

The results of this research were promising. Several of the synthesized derivatives exhibited significant in vitro fungicidal activity against a range of important plant pathogenic fungi. nih.gov Notably, one derivative, compound 5r, showed potent activity against all tested fungi, including Rhizoctonia solani, Alternaria solani, and Fusarium oxysporum. Its efficacy against Rhizoctonia solani (EC50 value of 24.6μM) surpassed that of the parent compound, PCA (EC50 value of 33.2μM), identifying it as a strong lead compound for the development of new, eco-friendly fungicides. nih.gov This work illustrates how this compound and its related structures can serve as key intermediates in the synthesis of next-generation agrochemicals.

| Pathogenic Fungus | EC50 of Compound 5r (μM) | EC50 of PCA (μM) | Reference |

|---|---|---|---|

| Rhizoctonia solani | 24.6 | 33.2 | nih.gov |

| Alternaria solani | 42.9 | 81.5 | nih.gov |

| Fusarium oxysporum | 73.7 | 186.5 | nih.gov |

| Fusarium graminearum | 73.8 | 176.4 | nih.gov |

| Pyricularia oryzae | 34.2 | 37.3 | nih.gov |

Molecular and Mechanistic Studies of R Piperazine 2 Carboxylic Acid Derivatives

Enzyme Interaction and Inhibition Studies (In Vitro)

Derivatives of (R)-piperazine-2-carboxylic acid have been investigated for their potential to inhibit a range of enzymes, demonstrating varied efficacy and selectivity across different targets. These studies provide crucial insights into the structure-activity relationships that govern their inhibitory actions.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of 1,4-bisbenzylpiperazine-2-carboxylic acid have been synthesized and evaluated as potential multi-target-directed ligands for Alzheimer's disease, focusing on cholinesterase inhibition. nih.gov The in vitro inhibitory effects were assessed against acetylcholinesterase (AChE) from Electrophorus electricus and butyrylcholinesterase (BChE) from equine serum. nih.gov

Kinetic analyses, including Lineweaver-Burk plots, revealed that these derivatives act as competitive inhibitors for both AChE and BChE, with inhibition constants (Ki) in the low micromolar range. nih.gov Structure-activity relationship studies indicated that different functional groups on the piperazine-2-carboxylic acid core dictate the selectivity towards either AChE or BChE. nih.gov

The free carboxylic acid series of compounds demonstrated a preference for inhibiting AChE. nih.gov Notably, the compound 1,4-bis(4-chlorobenzyl)-piperazine-2-carboxylic acid (4c) was the most active in this series, showing clear selectivity for AChE. nih.gov In contrast, derivatives containing hydroxamic acid and carboxamide groups were found to be more potent and highly selective inhibitors of BChE. nih.gov Among these, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) displayed exceptionally potent inhibitory activity against BChE, significantly surpassing the reference drugs donepezil (B133215) and tacrine. nih.gov

Molecular docking and dynamics simulations have provided insights into the binding modes of these inhibitors. nih.gov The results suggest that the compounds establish stable binding within the enzyme's active site through a combination of hydrogen bonding, hydrophobic interactions, and ionic interactions with both the catalytic and peripheral anionic sites. nih.gov Other research has also highlighted that piperazine (B1678402) derivatives can bind to the peripheral anionic site of AChE, which is a potential therapeutic strategy for inhibiting amyloid peptide aggregation in Alzheimer's disease. nih.gov

Cholinesterase Inhibition by this compound Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity Index (SI) for BChE |

|---|---|---|---|

| 1,4-bis(4-chlorobenzyl)-piperazine-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 µM | ~17.90 (AChE selective) |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 nM | 21862.5 |

| Donepezil (Reference) | BChE | 12.5 ± 2.6 µM | - |

| Tacrine (Reference) | BChE | 17.3 ± 2.3 nM | - |

Urease Inhibition

Urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea, is a target for treating infections caused by pathogens like Helicobacter pylori. nih.gov Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov

The study revealed that all synthesized compounds exhibited good inhibitory activity against jack bean urease, with IC50 values ranging from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM. nih.gov The most potent inhibitors identified were compounds 5b and 7e , which showed significantly lower IC50 values than the standard inhibitor, thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). nih.gov In silico analysis supported these findings, showing favorable interactions between the potent inhibitors and the active site of the urease enzyme. nih.gov

Urease Inhibition by Pyridylpiperazine Derivatives

| Compound | IC50 Value (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| 5b | 2.0 ± 0.73 | -8.0 |

| 7e | 2.24 ± 1.63 | -8.1 |

| 1-(3-nitropyridin-2-yl)piperazine (Precursor 3) | 3.90 ± 1.91 | -6.1 |

| Thiourea (Standard) | 23.2 ± 11.0 | -2.8 |

α-Amylase Inhibition

The inhibition of α-amylase, an enzyme involved in carbohydrate digestion, is a key strategy for managing type 2 diabetes mellitus. marmara.edu.tr Studies have investigated novel piperazine derivatives for their potential to inhibit this enzyme.

One study focused on hydrazine-containing piperazine derivatives and found that compound 14 was the most potent inhibitor of α-amylase, with an IC50 value of 64.8 ± 1.8 µM. marmara.edu.tr Another study on phenylsulfonyl piperazine derivatives identified compound 4 as a highly effective inhibitor, with an inhibitory percentage (80.61±0.62) that surpassed the standard drug acarbose (B1664774) (78.81±0.02). cumhuriyet.edu.tr Molecular docking studies for compound 4 indicated a strong binding energy of -8.2 kcal/mol, attributed to π-π stacking and π-anion interactions with key residues in the enzyme's active site. cumhuriyet.edu.tr

α-Amylase Inhibition by Piperazine Derivatives

| Compound Series | Most Potent Compound | Inhibitory Activity |

|---|---|---|

| Hydrazine-containing piperazine | Compound 14 | IC50: 64.8 ± 1.8 µM |

| Phenylsulfonyl piperazine | Compound 4 | Inhibition: 80.61±0.62% (Binding Energy: -8.2 kcal/mol) |

| Standard Drug | Acarbose | Inhibition: 78.81±0.02% |

Other Enzyme Targets (e.g., TNF-α converting enzyme (TACE), Farnesyl Protein Transferase)

TNF-α converting enzyme (TACE): TACE, also known as ADAM17, is a metalloprotease responsible for releasing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. researchgate.netnih.gov Inhibition of TACE is a therapeutic target for inflammatory diseases. researchgate.netnih.gov Research has identified novel inhibitors based on piperazine 2-hydroxamic acid scaffolds that show activity against TACE. researchgate.net These findings suggest that the piperazine core can be a valuable template for developing TACE inhibitors. researchgate.net

Farnesyl Protein Transferase (FPTase): FPTase is an enzyme that catalyzes the post-translational modification of proteins, including the Ras oncoprotein, a process crucial for its function. nih.govgoogle.com Inhibitors of FPTase are investigated as potential anticancer agents. nih.govgoogle.com Studies have utilized 2-substituted piperazines as constrained amino acid bioisosteres to develop potent, non-carboxylic acid inhibitors of FPTase. nih.gov This approach demonstrates the utility of the piperazine-2-carboxylic acid framework in designing peptidomimetics that can effectively target protein-modifying enzymes. nih.gov

Glucosamine-6-phosphate Synthase Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme that is considered a promising target for the development of antimicrobial and antidiabetic agents. nih.govnih.gov Extensive research has been conducted to find inhibitors for this enzyme. researchgate.net The identified inhibitors include compounds of both natural and synthetic origin, such as selective L-glutamine analogues, amino sugar phosphate (B84403) analogues, and various heterocyclic compounds. nih.govresearchgate.net While the search for inhibitors is active, the available literature primarily focuses on these specific chemical classes, and there is no explicit mention of derivatives of this compound being evaluated as inhibitors of GlcN-6-P synthase. nih.govnih.govresearchgate.net

Receptor Binding and Modulation Investigations (In Vitro/Mechanistic)

Piperazine derivatives are recognized for their broad pharmacological activities, often stemming from their interactions with various neurotransmitter receptors. ijrrjournal.com The piperazine nucleus is a common scaffold in many well-known drugs. ijrrjournal.com

Derivatives of piperazine-2,3-dicarboxylic acid have been shown to act as dual antagonists of N-methyl-D-aspartate (NMDA) receptors and kainate receptors. nih.gov Specifically, N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid exhibit selectivity for GluN2C and GluN2D subunits of the NMDA receptor over GluN2A and GluN2B. nih.gov Certain compounds from this series, such as 18i , were also potent and selective antagonists for the GluK1 subunit of kainate receptors. nih.gov This dual antagonism suggests potential applications in various neurological disorders. nih.gov

Other studies have explored the interaction of piperazine derivatives with dopamine (B1211576) and serotonin (B10506) receptors. For instance, SLV313 , a piperazine derivative, shows high affinity for human recombinant D2, D3, and 5-HT1A receptors, acting as a full agonist at 5-HT1A receptors and a full antagonist at D2/D3 receptors. ijrrjournal.com Additionally, novel thiazole-piperazine hybrid derivatives have been synthesized and found to interact with µ- and δ-opioid receptors, which supports their observed antinociceptive effects in pharmacological tests. mdpi.com These investigations highlight the versatility of the piperazine scaffold in designing ligands that can selectively modulate the activity of specific receptor subtypes. ijrrjournal.comnih.gov

Glutamate (B1630785) Excitotoxicity Modulation Research

While direct research on this compound's role in modulating glutamate excitotoxicity is limited, studies on related piperazine derivatives offer significant insights. Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), can induce excitotoxicity—neuronal damage caused by excessive activation of glutamate receptors—when its levels are dysregulated. This process is implicated in various neurological disorders.

Research has shown that certain N-aryl piperazine derivatives act as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu₅). nih.govnih.gov These PAMs enhance the receptor's response to glutamate, which can be a therapeutic strategy to facilitate transmission in glutamatergic circuits that may be hypoactive in certain conditions. nih.govnih.gov For instance, the N-aryl piperazine compounds VU0364289 and DPFE have been shown to induce significant leftward shifts in the glutamate concentration-response curves for Ca²⁺ mobilization, indicating an enhancement of mGlu₅ receptor function. nih.gov This modulation of the glutamatergic system by piperazine-containing molecules underscores the potential for derivatives of this compound to be investigated for similar activities. The structural features of these derivatives would be crucial in determining their affinity and efficacy at glutamate receptors.

Voltage-Gated Ion Channel Modulation Research

Voltage-gated ion channels are crucial for neuronal excitability, and their modulation presents a key target for therapeutic intervention. While specific studies on the direct interaction of this compound derivatives with these channels are not extensively documented, the presence of a carboxyl group in the molecule is of particular interest.

Recent high-throughput screening has identified a large family of compounds containing a carboxyl (COOH) group as activators of voltage-gated potassium (Kᵥ) channels. nih.gov These activators are typically lipophilic and are proposed to bind at the interface between the lipid bilayer and the channel's voltage sensor. nih.gov The negatively charged carboxylate form is thought to electrostatically pull the voltage sensor into an activated state, thereby opening the channel and reducing neuronal excitability. nih.gov Given that this compound possesses this functional group, its derivatives could potentially be explored for similar Kᵥ channel modulating properties.

Voltage-gated calcium channels (Caᵥ) and sodium channels (Naᵥ) are also critical in neuronal function. nih.govmdpi.comnih.gov Modulation of these channels can have profound effects on neurotransmitter release and action potential propagation. nih.govnih.gov For instance, certain peptidomimetics have been designed to modulate the interaction between Naᵥ1.6 and its regulatory protein, fibroblast growth factor 14 (FGF14), leading to either inhibition or potentiation of the channel's activity. nih.gov While not directly involving piperazine-2-carboxylic acid, these studies highlight the principle of targeted modulation of voltage-gated ion channels. Future research could explore whether derivatives of this compound can be designed to interact with specific subunits or regulatory proteins of voltage-gated ion channels.

Neurotransmitter System Modulation

Derivatives of piperazine are well-documented for their broad modulation of various neurotransmitter systems. This modulation often occurs through interactions with receptors such as histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R), which in turn regulate the release of neurotransmitters like acetylcholine, dopamine, norepinephrine, serotonin, and glutamate. nih.gov

A notable study focused specifically on piperazine-2-carboxylic acid derivatives and their role as multitarget-directed ligands (MTDLs) for Alzheimer's disease, particularly as cholinesterase inhibitors. nih.gov A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The study found that the free carboxylic acid series demonstrated selectivity for AChE, while hydroxamic acid and carboxamide derivatives were more potent and selective inhibitors of BChE. nih.gov For example, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (compound 7b) showed exceptionally potent inhibition of BChE. nih.gov This highlights a direct modulation of the cholinergic system by piperazine-2-carboxylic acid derivatives.

The broader class of piperazine derivatives has also been shown to interact with serotonin receptors. For instance, meta-chlorophenylpiperazine is known to have an affinity for serotonergic receptors. nih.gov The versatile structure of the piperazine scaffold allows for modifications that can tune the activity towards specific neurotransmitter receptors, making it a valuable template in drug discovery. nih.gov

GABA Receptor Agonism Mechanisms

The initial premise of investigating the GABA receptor agonism of this compound derivatives is challenged by current research, which predominantly points towards an antagonistic relationship between piperazine derivatives and GABA-A receptors. The GABAergic system is the primary inhibitory system in the brain, and its modulation is a key area of neuropharmacological research. nih.gov

Studies have shown that various piperazine derivatives act as antagonists at the human α1β2γ2 GABA-A receptor. nih.govresearchgate.net For example, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) has been demonstrated to be a GABA-A receptor antagonist. researchgate.net A subsequent study on twelve additional piperazine derivatives confirmed that they all concentration-dependently inhibited the GABA-evoked ion current, with chlorophenylpiperazines being the most potent antagonists. nih.govresearchgate.net

This antagonistic action on GABA-A receptors can lead to reduced inhibitory input on catecholaminergic neurons, potentially increasing the levels of neurotransmitters like dopamine and norepinephrine. nih.govresearchgate.net This mechanism is considered a novel mode of action for this class of compounds and has implications for both therapeutic applications and the understanding of their toxicological profiles. nih.govresearchgate.net

In contrast, there is evidence that ethylenediamine (B42938) and piperazine can act as GABA-A receptor agonists, but this activity appears to be mediated by their carbamate (B1207046) adducts formed in the presence of CO₂. nih.gov In CO₂-free environments, they show weak to no agonistic activity. nih.gov This suggests that the core piperazine structure itself is unlikely to be a direct agonist, and its derivatives are more commonly found to be antagonists. Therefore, any investigation into the GABAergic activity of this compound derivatives should consider the strong evidence for antagonism.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of piperazine derivatives is a key area of study to optimize their affinity and selectivity for various biological targets. For piperazine-2-carboxylic acid derivatives investigated as cholinesterase inhibitors, specific structural modifications have been shown to significantly influence their activity. nih.gov

A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed the following SAR insights:

Carboxylic Acid Moiety: The free carboxylic acid derivatives showed enhanced selectivity for acetylcholinesterase (AChE). nih.gov

Hydroxamic Acids and Carboxamides: Conversion of the carboxylic acid to hydroxamic acids or carboxamides resulted in more potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov

Benzyl (B1604629) Substituents: The nature and position of substituents on the benzyl groups attached to the piperazine nitrogens were critical for activity. For instance, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was the most active in the free carboxylic acid series for AChE inhibition, while 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid was exceptionally potent against BChE. nih.gov

Table 1: SAR of Piperazine-2-Carboxylic Acid Derivatives as Cholinesterase Inhibitors This table is interactive. You can sort and filter the data.

| Compound Type | Target Selectivity | Key Structural Feature | Example of Most Active Compound |

|---|---|---|---|

| Free Carboxylic Acids | AChE | -COOH group | 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid |

| Hydroxamic Acids | BChE | -CONHOH group | 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid |

Data sourced from a study on piperazine-2-carboxylic acid derivatives as MTDLs for Alzheimer's disease. nih.gov

More broadly for piperazine derivatives targeting histamine H₃ and sigma-1 receptors, SAR studies have identified key pharmacophoric elements:

A basic tertiary amine within the piperazine ring. nih.gov

A linker chain of optimal length. nih.gov

A central core and an arbitrary region that can be modified to tune activity. nih.gov

For sigma-1 receptor ligands, a common pharmacophore model includes a central amine site flanked by two hydrophobic domains. nih.gov The replacement of the piperazine ring with a piperidine (B6355638) ring has been shown to be a critical structural element for enhancing activity at the sigma-1 receptor while maintaining affinity for the H₃ receptor. nih.gov

Conformational Analysis and Molecular Dynamics Studies

The conformational behavior of the piperazine ring is a critical determinant of the biological activity of its derivatives. Molecular dynamics simulations and conformational analyses provide insights into the three-dimensional structures and dynamic properties of these molecules, which govern their interactions with biological targets.

Molecular docking and molecular dynamics simulations of piperazine-2-carboxylic acid derivatives targeting cholinesterases have provided detailed insights into their binding modes. nih.gov These studies have shown stable binding within the active sites of AChE and BChE, characterized by favorable hydrogen bonding, hydrophobic, and/or ionic interactions with the catalytic and peripheral anionic sites of the enzymes. nih.gov These computational approaches are invaluable for understanding the structure-activity relationships at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For N-acylated piperazines, temperature-dependent ¹H NMR spectroscopy has revealed a complex conformational behavior. nih.govmdpi.comnih.govnih.gov

Two primary conformational phenomena have been identified:

Restricted Amide Bond Rotation: Due to the partial double bond character of the N-C bond in the amide group, rotation is restricted, leading to the existence of different rotamers at room temperature. mdpi.comnih.gov

Piperazine Ring Interconversion: The piperazine ring itself can exist in different conformations, such as chair and boat forms. The interconversion between these conformations can be limited, especially at lower temperatures. mdpi.comnih.gov

For selected mono-N-benzoylated and unsymmetrically N,N'-substituted piperazine derivatives, these two phenomena result in two different coalescence points (T_c) in the NMR spectra, corresponding to different activation energy barriers (ΔG‡). nih.gov The activation energy barriers for the amide bond rotation and the ring inversion have been calculated to be between 56 and 80 kJ mol⁻¹. nih.gov In many cases, the energy barrier for the amide bond rotation is higher than that for the ring inversion. nih.gov The nature of the substituents on the piperazine ring and the benzoyl group can influence these energy barriers. nih.gov

Table 2: Activation Energy Barriers for Conformational Changes in N-Benzoylated Piperazines This table is interactive. You can sort and filter the data.

| Conformational Process | Typical Activation Energy (ΔG‡) | Influencing Factors |

|---|---|---|

| Amide Bond Rotation | Generally higher | Substituents on the benzoyl group |

Data sourced from NMR-based investigations of acyl-functionalized piperazines. nih.gov

These NMR studies provide crucial experimental data that complements and validates the findings from molecular dynamics simulations, offering a comprehensive understanding of the conformational preferences of piperazine-2-carboxylic acid derivatives.

Computational Modeling and Simulation

Computational modeling and simulation have become indispensable tools for understanding the molecular and mechanistic properties of this compound derivatives. These in silico techniques provide detailed insights into structure-activity relationships (SAR), binding modes, and the dynamic behavior of these compounds at an atomic level. Key computational methods applied to this class of molecules include molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations.

Molecular docking studies have been instrumental in elucidating the binding interactions of piperazine-2-carboxylic acid derivatives with their biological targets. nih.gov For instance, in the development of multi-target-directed ligands for Alzheimer's disease, molecular docking was used to investigate how these derivatives interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net These simulations revealed that the compounds bind to both the catalytic and peripheral anionic sites of the enzymes through a combination of hydrogen bonds, and hydrophobic or ionic interactions. nih.gov One of the most active compounds, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b), showed a promising inhibitory activity against the BChE enzyme. nih.gov Similarly, the free carboxylic acid derivative, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c), was identified as a potent and selective AChE inhibitor. nih.gov Docking studies for other piperazine derivatives have also been used to predict their binding modes with targets like monoamine oxidases (MAOs) and various kinases. mdpi.commdpi.com

Table 1: Molecular Docking Insights for this compound Derivatives Targeting Cholinesterases

| Compound | Target Enzyme | Key Interactions Observed | Reference |

|---|---|---|---|

| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | Binding to catalytic and peripheral anionic sites. | nih.gov |

| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | Stable binding with H-bonding and hydrophobic interactions. | nih.gov |

Density Functional Theory (DFT) is another powerful computational method used to investigate the intrinsic electronic properties of molecules. DFT calculations have been applied to provide insights into the relative basicities of nitrogen atoms in diaza[3.3.0]octane carboxylic acids, which are isosteres of piperazine 2S-carboxylic acid. acs.org Such calculations help in understanding and predicting the pKa values of the piperazine nitrogens, which is crucial for their interaction with biological targets and for their absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comacs.org DFT has also been utilized to elucidate reaction mechanisms, for example, in the cycloaddition of bicyclo[1.1.0]butanes involving N-Ph piperazine derivatives. acs.org

In silico screening and prediction of ADME properties are also a critical part of the computational assessment of these derivatives. nih.gov These predictive models are used to evaluate the drug-likeness of novel compounds, including their potential for central nervous system (CNS) bioavailability and other safety parameters, guiding the selection of candidates for further development. nih.govmdpi.com

Table 2: Summary of Computational Studies on Piperazine-2-carboxylic Acid and its Derivatives

| Computational Method | Application | Key Findings | Reference(s) |

|---|---|---|---|

| Molecular Docking | Investigating binding modes with AChE and BChE. | Identified key H-bonding and hydrophobic interactions at catalytic and peripheral anionic sites. | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Assessing the stability of ligand-enzyme complexes. | Confirmed stable binding of derivatives in the active sites of AChE and BChE. | nih.gov |

| Density Functional Theory (DFT) | Calculating pKa values and relative basicities. | Provided insights into the basicity of nitrogen atoms in related isosteres. | acs.org |

| In Silico ADME Prediction | Evaluating drug-likeness and CNS bioavailability. | Predicted good CNS bioavailability and safety profiles for lead compounds. | nih.gov |

Theoretical and Computational Investigations

Molecular Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how (R)-piperazine-2-carboxylic acid and its derivatives might interact with biological targets at a molecular level.

Research into piperazine-2-carboxylic acid derivatives has utilized molecular docking to explore their potential as anti-Alzheimer's agents by targeting cholinesterase enzymes. nih.gov In one such study, derivatives were designed and docked into the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The docking simulations revealed that these compounds could form stable complexes within the enzyme active sites. nih.gov The interactions were characterized by a combination of hydrogen bonds, hydrophobic interactions, and, in some cases, ionic interactions with key residues in both the catalytic and peripheral anionic sites of the enzymes. nih.gov

Specifically, the free carboxylic acid group of the piperazine (B1678402) core was identified as a key interacting moiety. For instance, in a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, the compound 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid demonstrated notable inhibitory activity against AChE. nih.gov Docking studies elucidated the specific interactions, such as hydrogen bonding from the carboxylic acid, that contribute to its binding affinity and selectivity for AChE over BChE. nih.gov These computational findings provide a structural rationale for the observed enzyme inhibition and guide the design of more potent and selective inhibitors based on the this compound scaffold.

| Derivative Class | Target Enzyme(s) | Key Interactions Observed in Docking | Reference |

| 1,4-bisbenzylpiperazine-2-carboxylic acids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Hydrogen bonding, hydrophobic interactions, ionic interactions | nih.gov |

| Piperazine-2-hydroxamic acids | Butyrylcholinesterase (BChE) | Enhanced hydrogen bonding and metal chelation | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Interactions

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-enzyme complex over time. These simulations provide insights into the stability of the binding pose and the persistence of key interactions.

In the context of the aforementioned anti-Alzheimer's research, MD simulations were performed on the docked complexes of piperazine-2-carboxylic acid derivatives with AChE and BChE. nih.gov The simulations, run over a significant timescale, confirmed the stability of the ligand within the enzyme's binding pocket. nih.gov The results indicated that the crucial hydrogen bonds and hydrophobic interactions predicted by the docking studies were maintained throughout the simulation, affirming a stable binding mode. nih.gov This stability is a prerequisite for effective and sustained enzyme inhibition. The dynamic analysis helps to validate the docking results and provides a more realistic representation of the molecular recognition process.

In Silico Prediction of Bioavailability and Physicochemical Parameters for Research Design

Before undertaking costly and time-consuming synthesis and biological testing, in silico tools are used to predict the physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. These predictions are vital for designing new molecules with improved drug-like properties.

For this compound and its derivatives, various physicochemical parameters have been computed. These predictions are essential for assessing properties like solubility, permeability, and potential for oral bioavailability. For example, studies on derivatives of piperazine-2-carboxylic acid have included in silico predictions of their ADME properties, which suggested good potential for central nervous system (CNS) bioavailability and favorable safety profiles. nih.gov

The fundamental properties of the parent compound, this compound, are also available through computational prediction databases.

Table of Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

| Molecular Weight | 130.15 g/mol | nih.gov |

| XLogP3 | -3.5 | nih.gov |

| Hydrogen Bond Donors | 3 | nih.gov |

| Hydrogen Bond Acceptors | 4 | nih.gov |

| Polar Surface Area | 61.4 Ų | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

This data is computationally generated.

These predicted parameters, such as a low XLogP3 value, indicate high polarity, which might influence its ability to cross biological membranes. Such in silico assessments are crucial in the early stages of drug discovery to prioritize compounds that are more likely to have favorable pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Implied)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. While specific QSAR studies focusing exclusively on this compound are not prevalent, the principles are widely applied to the broader class of piperazine derivatives. nih.govkoreascience.kr

The development of various piperazine-containing compounds often implicitly relies on QSAR principles. For example, in the study of piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors, the systematic modification of substituents on the piperazine ring and the resulting changes in inhibitory activity provide a dataset ripe for QSAR analysis. nih.gov The findings that certain substitutions enhance selectivity for AChE while others favor BChE inhibition imply a clear structure-activity relationship. nih.gov

3D-QSAR studies on other classes of piperazine derivatives have successfully used methods like comparative molecular field analysis (CoMFA) to correlate electrostatic and steric fields with biological effects, such as antihistamine activity. nih.govkoreascience.kr These studies underscore the utility of QSAR in understanding how the three-dimensional properties of the piperazine scaffold and its substituents dictate biological function. Such methodologies could be powerfully applied to a series of this compound analogs to build predictive models for designing compounds with optimized activity.

Emerging Research Directions and Future Perspectives

Development of Multi-Target Directed Ligands (MTDLs) in Disease Research

The "one-target, one-molecule" paradigm in drug discovery has shown limitations in treating complex multifactorial diseases like neurodegenerative disorders. researchgate.net This has led to the rise of Multi-Target Directed Ligands (MTDLs), which are single chemical entities capable of modulating multiple biological targets simultaneously. nih.govnih.gov The piperazine (B1678402) scaffold is a key structural element in the design of MTDLs due to its physicochemical properties that can modulate both pharmacokinetic and pharmacodynamic profiles. nih.gov

(R)-Piperazine-2-carboxylic acid and its derivatives are being actively investigated as MTDLs, particularly for Alzheimer's disease. nih.gov Research has focused on designing these compounds to inhibit key enzymes implicated in the disease's progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govfrontiersin.org A recent study detailed the synthesis of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives that demonstrated competitive inhibition of both AChE and BChE. nih.gov Notably, some derivatives showed selectivity for either AChE or BChE, highlighting the tunability of this scaffold. nih.gov For instance, compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) was a selective AChE inhibitor, while 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) was a potent and highly selective BChE inhibitor. nih.gov

The development of MTDLs from piperine, a natural piperidine (B6355638) alkaloid, has also shown promise for Alzheimer's management, further underscoring the value of the broader piperazine/piperidine scaffold in this field. nih.gov The future of MTDL research involving this compound will likely focus on optimizing these multi-target interactions and exploring their efficacy in in-vivo models of neurodegenerative diseases.